2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety at position 6, linked via a thioether bridge to an acetamide group. The acetamide nitrogen is further connected to a 4-methylthiazole ring, a structural motif known for its role in modulating biological activity in medicinal chemistry . This compound’s design combines pyridazine’s electron-deficient aromatic system with thiazole’s metabolic stability, making it a candidate for targeting enzymes or receptors requiring π-π stacking or hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS2/c1-9-7-22-13(15-9)16-11(20)8-21-12-4-3-10(17-18-12)19-6-2-5-14-19/h2-7H,8H2,1H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKVWMJJUZYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel organic molecule that combines several pharmacologically relevant structural motifs, including a pyrazole, pyridazine, thioether, and thiazole. This structural diversity indicates potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 336.39 g/mol. The presence of heterocyclic rings and a thioether linkage suggests that this compound may exhibit unique reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine moieties. For instance, similar compounds have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF7 | 3.79 |
| Example B | NCI-H460 | 12.50 |
| Example C | SF-268 | 42.30 |
These findings suggest that This compound could also exhibit similar anticancer activity due to its structural characteristics .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer progression. Compounds with similar structures have been shown to modulate kinase activity, which is crucial in cancer cell signaling pathways. For instance, some derivatives have been reported to inhibit Aurora-A kinase and CDK2, leading to reduced cell proliferation .
Synthesis and Characterization
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Pyrazole : Reaction of hydrazine with diketones.
- Formation of Pyridazine : Reaction with nitriles.
- Thioether Linkage : Introduction via nucleophilic substitution.
- Acetamide Formation : Acylation with thiazole derivatives.
These synthetic routes are optimized for yield and purity .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Activity : Compounds similar to this one have demonstrated antimicrobial properties, suggesting that it may also possess activity against bacterial strains.
- Anti-inflammatory Effects : Other derivatives have been studied for their ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thioether-Linked Acetamides
Key Observations :
- Heterocyclic Core Influence: Pyridazine (electron-deficient) vs. triazinoindole (planar, aromatic) vs. benzothiazole (electron-rich) cores alter solubility and target binding .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, trifluoromethyl) enhance metabolic stability, while methyl or methoxy groups improve lipophilicity .
- Thioether Linkage : Consistently utilized for its conformational flexibility and sulfur’s role in redox interactions .
Key Observations :
Key Observations :
- Antimicrobial Activity: Bromophenyl and triazinoindole derivatives (e.g., compound 26) show promise against Gram-positive pathogens .
- Enzyme Targeting : Thiazole and benzothiazole derivatives exhibit kinase or glucosidase inhibition, suggesting the target compound may share similar binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
